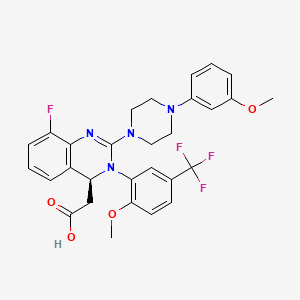
Létérmovir
Vue d'ensemble
Description
Le létermovir, commercialisé sous le nom de marque Prevymis, est un médicament antiviral principalement utilisé pour la prévention des infections à cytomégalovirus (CMV). Il est particulièrement bénéfique pour les patients ayant subi une transplantation de cellules souches hématopoïétiques allogéniques (HSCT) et présentant un risque élevé d’infection à CMV .
Applications De Recherche Scientifique
Letermovir has significant applications in various fields:
Mécanisme D'action
Le létermovir inhibe l’activité du complexe de la terminaison de l’ADN du CMV, qui est essentiel pour le traitement et l’emballage de l’ADN viral en particules virales matures . Le complexe de la terminaison de l’ADN se compose de plusieurs sous-unités, notamment pUL51, pUL56 et pUL89 . En inhibant ce complexe, le létermovir empêche la production de génomes viraux matures, inhibant ainsi la réplication virale .
Analyse Biochimique
Biochemical Properties
Letermovir plays a crucial role in inhibiting the activity of the CMV DNA terminase complex, which is essential for viral DNA processing and packaging. The compound interacts with several subunits of the terminase complex, including pUL51, pUL56, and pUL89 . By binding to these subunits, Letermovir prevents the cleavage of viral DNA into mature genomes, thereby inhibiting the production of infectious viral particles .
Cellular Effects
Letermovir has significant effects on various cellular processes, particularly in cells infected with CMV. It influences cell function by preventing CMV replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of CMV replication by Letermovir reduces the risk of CMV reactivation and disease in transplant recipients, thereby preserving cellular integrity and function .
Molecular Mechanism
At the molecular level, Letermovir exerts its effects by specifically inhibiting the CMV DNA terminase complex. This complex is responsible for processing viral DNA into unit-length genomes for packaging into viral particles. Letermovir binds to the subunits pUL51, pUL56, and pUL89, preventing the cleavage of viral DNA concatamers and resulting in the production of non-infectious viral particles . This inhibition effectively halts the replication cycle of CMV, reducing viral load and preventing infection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Letermovir have been observed to change over time. The compound is stable and maintains its antiviral activity over extended periods. Its efficacy can diminish if the virus develops resistance through mutations in the terminase complex genes . Long-term studies have shown that Letermovir effectively reduces CMV reactivation and disease in transplant recipients, with minimal degradation observed over time .
Dosage Effects in Animal Models
In animal models, the effects of Letermovir vary with different dosages. At therapeutic doses, Letermovir effectively prevents CMV infection without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical use.
Metabolic Pathways
Letermovir is metabolized primarily through glucuronidation by the enzymes UGT1A1 and UGT1A3 . It is also a substrate for the cytochrome P450 enzyme CYP3A4/5. The compound inhibits several drug-metabolizing enzymes, including CYP2B6, CYP2C8, and CYP3A, and induces CYP3A4 and CYP2B6 in hepatocytes . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetic profile of Letermovir .
Transport and Distribution
Letermovir is transported and distributed within cells and tissues through interactions with various transporters. It is a substrate for organic anionic transporting polypeptides (OATP)1B1/3 and P-glycoprotein (P-gp) . These transporters facilitate the uptake and distribution of Letermovir, affecting its localization and accumulation within target cells . The compound’s distribution is also influenced by its high protein binding affinity, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Letermovir is primarily cytoplasmic, where it interacts with the CMV DNA terminase complex . The compound’s activity is dependent on its ability to reach and bind to the terminase subunits within the cytoplasm. Post-translational modifications and targeting signals may also play a role in directing Letermovir to specific subcellular compartments, enhancing its antiviral activity .
Méthodes De Préparation
La synthèse du létermovir implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. L’une des étapes clés de sa synthèse est la réaction d’aza-Michael asymétrique, catalysée par un nouveau catalyseur de transfert de phase . Cette réaction est cruciale pour configurer le seul stéréocentre dans le létermovir. La voie de synthèse globale comprend les étapes suivantes :
- Formation du noyau de dihydroquinazoline.
- Cyclisation de l’urée pour former la dihydroquinazolinone.
- Condensation avec la pipérazine.
- Réaction d’aza-Michael asymétrique pour installer le centre stéréogénique .
Les méthodes de production industrielle du létermovir visent à optimiser le rendement et à réduire les impuretés. Un brevet récent décrit une méthode de préparation d’une forme amorphe du létermovir, qui améliore l’efficacité de la production et réduit les niveaux d’impuretés .
Analyse Des Réactions Chimiques
Le létermovir subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions ne sont généralement pas associées au létermovir en raison de sa structure stable.
Substitution : La synthèse du létermovir implique plusieurs réactions de substitution, en particulier pendant la formation du noyau de dihydroquinazoline et la réaction d’aza-Michael
Cyclisation : La cyclisation de l’urée pour former la dihydroquinazolinone est une étape clé de la synthèse.
Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs de transfert de phase, les bases telles que le phosphate de potassium et les solvants tels que le toluène . Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant à la molécule finale de létermovir.
4. Applications de la recherche scientifique
Le létermovir a des applications importantes dans divers domaines :
Comparaison Avec Des Composés Similaires
Le létermovir est unique parmi les agents antiviraux en raison de son mécanisme d’action spécifique. Il est comparé à d’autres médicaments antiviraux tels que :
Maribavir : Un autre médicament antiviral utilisé pour les infections à CMV, mais il cible la kinase pUL97.
Valganciclovir : Un antiviral couramment utilisé pour le CMV, mais il a une toxicité plus élevée et un mécanisme d’action différent.
Foscarnet et cidofovir : Ces médicaments sont également utilisés pour les infections à CMV, mais ils sont associés à une toxicité et à des problèmes de résistance importants.
L’absence de myélotoxicité et de néphrotoxicité du létermovir, ainsi que son mécanisme d’action unique, en font un ajout précieux à l’arsenal des médicaments antiviraux .
Propriétés
IUPAC Name |
2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSMLBETOMXAG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238683 | |
| Record name | Letermovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CMV relies on a DNA terminase complex consisting of multiple subunits (pUL51, pUL56, and pUL89) for processing of viral DNA. Viral DNA is produced in a single repeating strand which is then cut by the DNA terminase complex into individual viral genomes which can then be packaged into mature viral particles. Letemovir inhibits the activity of this complex to prevent production of mature viral genomes and the production of viable viral particles. The exact nature of Letemovir's binding to this complex is not currently known. Initially, the observation of resistance-causing mutations in pUL56 suggested this subunit was the location of Letemovir binding. However, resistance mutations have now been observed in pUL51, pUL56, and pUL89. It is possible that changes in amino acid sequence in one subunit could result in conformational changes to interacting subunits affecting Letemovir binding or that Letemovir interacts with multiple subunits of the complex but evidence towards either of these distinctions has not yet been seen. pUL89 is known to contain the endonuclease activity of the complex but because all members of the complex are necessary for targeting as well as protection from proteosomal degradation, it is difficult to discern if Letemovir inhibits pUL89's activity directly. | |
| Record name | Letermovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
917389-32-3 | |
| Record name | Letermovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917389-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Letermovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917389323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Letermovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Letermovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LETERMOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H09Y5WO1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Q1: What is the mechanism of action of Letermovir?
A1: Letermovir is a potent antiviral agent specifically targeting human cytomegalovirus (HCMV). Unlike traditional antivirals like ganciclovir that inhibit viral DNA polymerase, Letermovir disrupts the viral terminase complex. It achieves this by binding to the UL56 subunit of the terminase complex, thereby inhibiting the cleavage of concatemeric strands of viral DNA. [, ] This halts the production of mature viral genomes, effectively blocking viral replication. [, ]
Q2: What are the downstream effects of Letermovir's interaction with the terminase complex?
A2: By binding to the UL56 subunit and inhibiting the terminase complex, Letermovir prevents the cleavage of viral DNA concatemers. [, ] This disruption halts the packaging of viral DNA into mature virions, effectively blocking the release of infectious viral particles. [, ]
Q3: What is the molecular formula and weight of Letermovir?
A3: Regrettably, the provided research excerpts do not disclose the molecular formula or weight of Letermovir. A comprehensive literature search beyond these abstracts would be needed to provide this information.
Q4: Is there any available spectroscopic data characterizing Letermovir's structure?
A4: The research excerpts provided do not delve into the spectroscopic characterization of Letermovir. A more in-depth literature review would be required for this information.
Q5: How is Letermovir absorbed and metabolized in the body?
A5: Letermovir can be administered both orally and intravenously. [, ] It is primarily metabolized in the liver, with glucuronidation by UGT1A1/3 enzymes playing a key role. [] Unchanged Letermovir and its glucuronide metabolite are mainly excreted in the feces. []
Q6: Does Letermovir interact with drug transporters?
A6: Yes, Letermovir interacts with several drug transporters. It acts as a substrate for P-glycoprotein (P-gp) and organic anionic transporting polypeptides (OATPs), specifically OATP1B1/3. [] Furthermore, Letermovir can inhibit these transporters, as well as others like OATP2B1, OAT3, OCT2, BCRP, and BSEP. []
Q7: What cell-based assays have been used to demonstrate Letermovir's antiviral activity?
A7: While the provided abstracts don't specify particular cell-based assays, in vitro studies evaluating Letermovir's antiviral activity likely employed cell lines permissive to HCMV infection. These could include human foreskin fibroblasts (HFFs) or other cell lines like MRC-5. These assays would measure the reduction in viral replication and spread in the presence of Letermovir.
Q8: Have animal models been used to evaluate Letermovir's efficacy?
A8: While the provided abstracts do not specifically mention animal model studies, such models are standard practice in antiviral drug development. It is highly probable that animal models like mice with humanized immune systems or other susceptible animal models were used to assess Letermovir's efficacy and safety before proceeding to clinical trials.
Q9: What were the main findings of clinical trials evaluating Letermovir?
A11: Clinical trials have shown that Letermovir prophylaxis significantly reduces the incidence of clinically significant CMV infection (csCMVi) compared to placebo or preemptive therapy in CMV-seropositive hematopoietic stem cell transplant recipients. [, ] Letermovir also demonstrated a favorable safety profile in these trials. [, ]
Q10: Are there any known mechanisms of resistance to Letermovir?
A12: Yes, resistance to Letermovir has been observed, primarily through mutations in the UL56 gene, which encodes the viral terminase subunit targeted by the drug. [, ] The most frequently reported mutation is C325Y. [] These mutations can confer varying levels of resistance to Letermovir, emphasizing the need for resistance monitoring.
Q11: Does Letermovir show cross-resistance with other antiviral drugs?
A13: Letermovir's unique mechanism of action, targeting the viral terminase complex, distinguishes it from other classes of antivirals like ganciclovir, which target viral DNA polymerase. Therefore, Letermovir demonstrates no cross-resistance with ganciclovir or other existing anti-CMV drugs. [, ] This makes Letermovir a valuable therapeutic option for patients infected with ganciclovir-resistant CMV strains. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
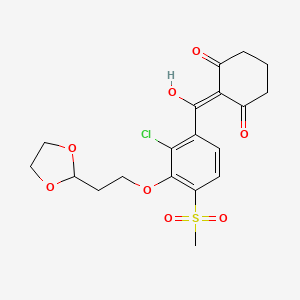
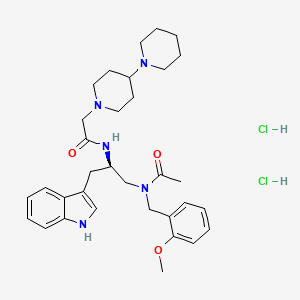
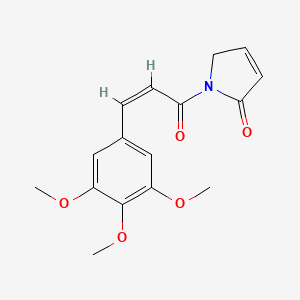
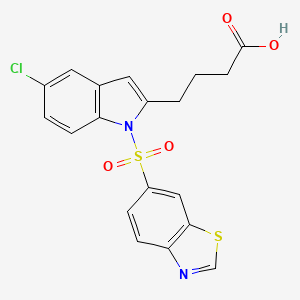
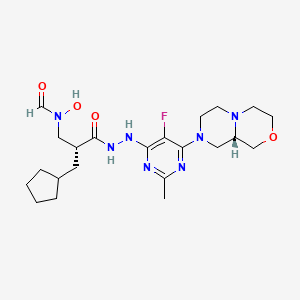
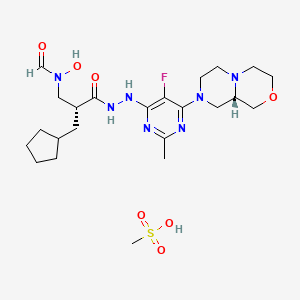

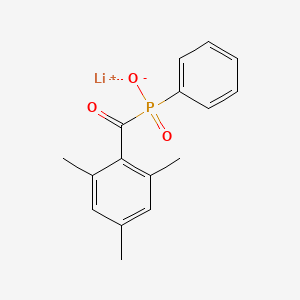
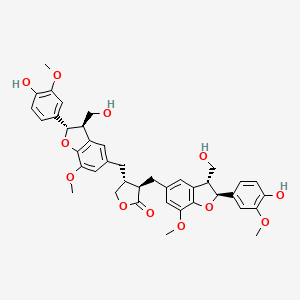
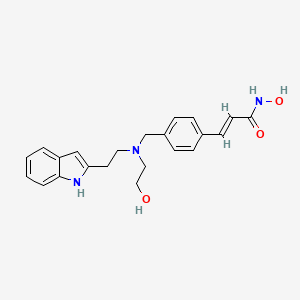
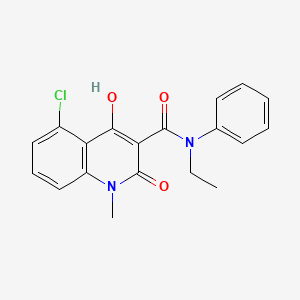
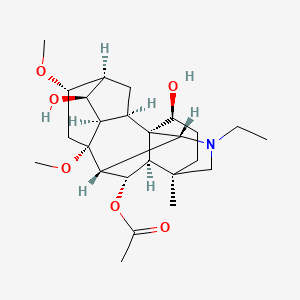
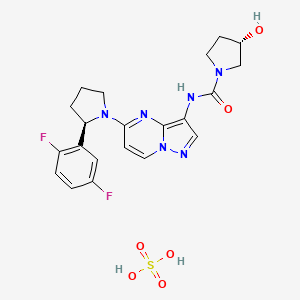
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
